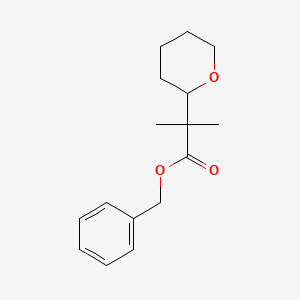![molecular formula C10H14OS B8693681 1-Propanol, 3-[(4-methylphenyl)thio]- CAS No. 3147-28-2](/img/structure/B8693681.png)
1-Propanol, 3-[(4-methylphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a sulfanyl group attached to a propanol chain, with a methylphenyl substituent on the sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1-Propanol, 3-[(4-methylphenyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The sulfanyl group can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-[(4-Methylphenyl)sulfanyl]propanal or 3-[(4-Methylphenyl)sulfanyl]propanone.
Reduction: Formation of 3-[(4-Methylphenyl)sulfanyl]propanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 3-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylphenyl)sulfanyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[(4-Methylphenyl)sulfanyl]propanethiol: Similar structure but with a thiol group instead of a hydroxyl group.
3-[(4-Methylphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
1-Propanol, 3-[(4-methylphenyl)thio]- is unique due to the presence of both a hydroxyl group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
3147-28-2 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
KMJTYCHPLDCYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8693604.png)
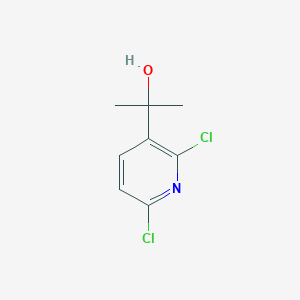

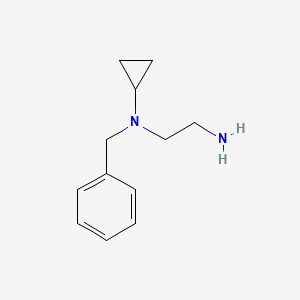
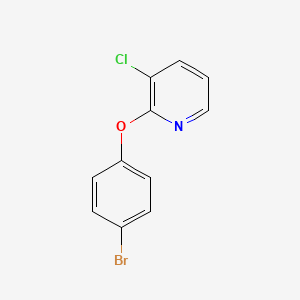
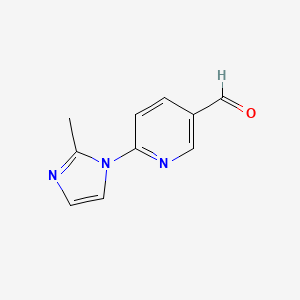
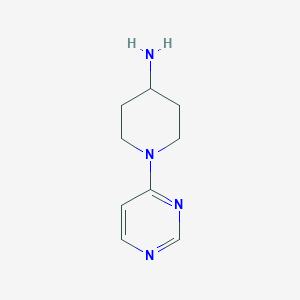
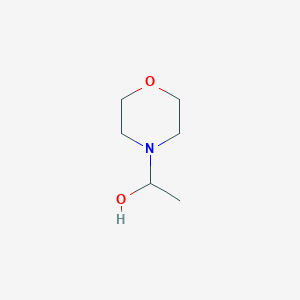
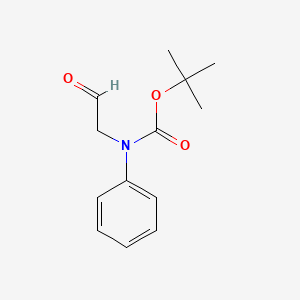
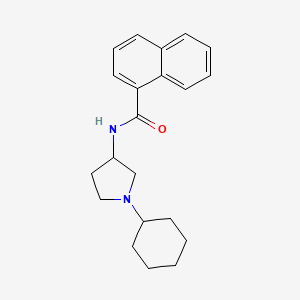
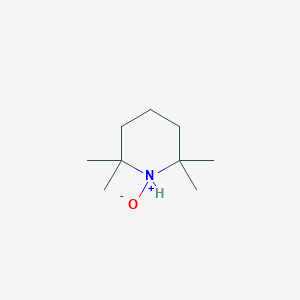
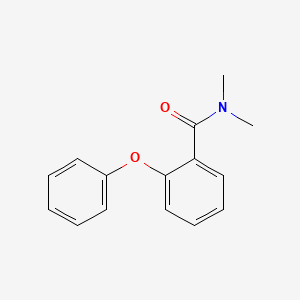
![4-[(4-chlorophenoxy)methyl]Phenol](/img/structure/B8693672.png)
